
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic organic compound that belongs to the class of steroids Steroids are a large class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Alkylation: Introduction of the ethyl group at the 13th position.
Methoxylation: Introduction of the methoxy group at the 3rd position.
Cyclization: Formation of the characteristic steroid ring structure.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol can be used as a starting material for the synthesis of more complex steroid derivatives.
Biology
In biological research, this compound may be used to study the effects of steroids on cellular processes and signaling pathways.
Medicine
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, cosmetics, or other products that utilize steroid structures.
Mecanismo De Acción
The mechanism of action of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol would likely involve interaction with steroid receptors in the body. These receptors are proteins that bind to steroids and mediate their effects on gene expression and cellular function. The specific molecular targets and pathways would depend on the exact structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural estrogen steroid hormone.
Testosterone: A natural androgen steroid hormone.
Methandrostenolone: A synthetic anabolic steroid.
Uniqueness
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is unique due to its specific functional groups and structure, which may confer distinct biological activities and chemical reactivity compared to other steroids.
Propiedades
Fórmula molecular |
C20H26O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(13S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1 |
Clave InChI |
QZNDMYQKEAEONA-OQPPHWFISA-N |
SMILES isomérico |
CC[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
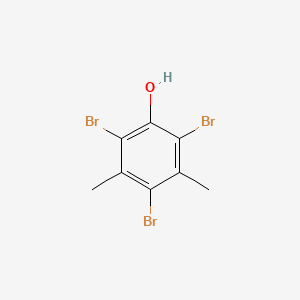
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
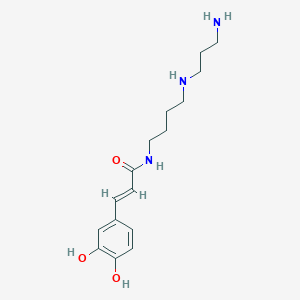

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
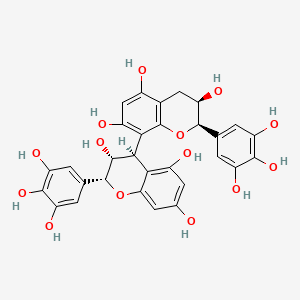

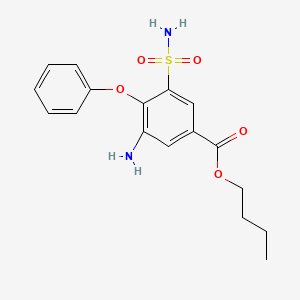
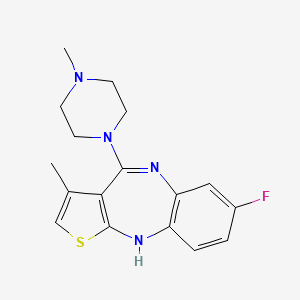

![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)
![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
